1-Iodohexestrol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55508-15-1 |
|---|---|
Molecular Formula |
C18H20I2O2 |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
4-[(3S,4R)-4-(4-hydroxy-3-iodophenyl)hexan-3-yl]-2-iodophenol |
InChI |
InChI=1S/C18H20I2O2/c1-3-13(11-5-7-17(21)15(19)9-11)14(4-2)12-6-8-18(22)16(20)10-12/h5-10,13-14,21-22H,3-4H2,1-2H3/t13-,14+ |
InChI Key |
JHLLTEJRPPJGGQ-OKILXGFUSA-N |
SMILES |
CCC(C1=CC(=C(C=C1)O)I)C(CC)C2=CC(=C(C=C2)O)I |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)O)I)[C@@H](CC)C2=CC(=C(C=C2)O)I |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)I)C(CC)C2=CC(=C(C=C2)O)I |
Synonyms |
1-iodohexestrol |
Origin of Product |
United States |
Chemical Synthesis and Radiochemical Preparation of 1 Iodohexestrol
Synthetic Methodologies for Ortho-Iodinated Hexestrols
The introduction of iodine onto the aromatic rings of hexestrol (B1673224), particularly in the ortho position relative to the hydroxyl groups, has been a key area of synthetic investigation.
Electrophilic iodination is a primary method for synthesizing iodinated hexestrols. This process typically involves reacting hexestrol with an iodinating agent under specific conditions. Early attempts to radiolabel estradiol (B170435) with radioiodine via electrophilic iodination resulted in substitution in the A-ring ortho to the phenol, which negatively impacted estrogen receptor (ER) binding affinity nih.gov. Hexestrol, being a non-steroidal bisphenolic estrogen, was considered a better candidate for aromatic radioiodination. Electrophilic iodination of hexestrol yields a mixture of five ortho-iodinated isomers, which can be separated. Mono-iodinated hexestrols have shown retained good ER binding affinity nih.gov.
A notable method for achieving ortho-iodination involves thallation followed by iodination. Using thallium(III) trifluoroacetate (B77799) (TTFA) to form an arylthallium bis(trifluoroacetate) intermediate, followed by reaction with radioactive iodide ions, has been employed to label compounds like dimethyl-hexestrol (a hexestrol derivative) with ¹³¹I akjournals.com. This method allows for rapid labeling with reasonable specific activity and yields radiochemically pure products akjournals.com.
The electrophilic iodination of hexestrol inherently produces a mixture of mono-, di-, tri-, and tetra-iodinated products, along with unreacted hexestrol nih.govnih.gov. For instance, the synthesis of ortho-iodinated hexestrols has resulted in five possible isomers containing one to four iodine atoms per molecule nih.gov. Chromatographic separation and purification are necessary to isolate individual isomers, such as 3-iodohexestrol and 3,5-diiodohexestrol nih.govnih.gov. Research has focused on characterizing these various iodinated derivatives, including their binding affinities to the estrogen receptor nih.govnih.gov. For example, 3-iodohexestrol has demonstrated an affinity that is 42% of that of estradiol, with a significant portion of its binding being non-estrogen-specific nih.gov.
Electrophilic Iodination Approaches
Radiolabeling Strategies for 1-Iodohexestrol
Radiolabeling is crucial for developing tracers for imaging and biological studies. Both tritium (B154650) and radioiodine isotopes have been incorporated into hexestrol derivatives.
Tritium labeling of hexestrol derivatives has been achieved through various methods. One approach involves the catalytic hydrogenation of unsaturated precursors. For example, erythro-1-dehydrohexestrol, containing a double bond in the side chain, can be synthesized and then catalytically hydrogenated with tritium gas to yield tritium-labeled hexestrol derivatives osti.gov. Another method involves the preparation of an iodinated precursor, followed by tritiodeiodination, which has been successfully used to obtain tritium-labeled hexestrol . Norhexestrol aziridine (B145994) 34, for instance, was prepared in tritium-labeled form with a specific activity of 67 Ci/mmol illinois.edu. Ketononestrol aziridine (KNA) has also been prepared in high specific activity tritium-labeled form, with a specific activity of 67 Ci/mmol, via iodination of a methanesulfonate (B1217627) precursor, followed by catalytic tritium-iodine exchange and aziridinylation oup.com.
Radioiodine isotopes, specifically ¹²⁵I and ¹³¹I, have been incorporated into hexestrol to create gamma-emitting tracers. Electrophilic radioiodination of hexestrol has been used to prepare ¹²⁵I-labeled mono- and di-iodinated hexestrols nih.govnih.gov. For instance, [¹²⁵I]iodohexestrol and [¹²⁵I]A1-3,5-diiodohexestrol have been synthesized nih.gov. The thallation-iodination method has also been employed, successfully labeling dimethyl-hexestrol with ¹³¹I via an arylthallium bis(trifluoroacetate) intermediate, yielding products with reasonable specific activity and high radiochemical purity akjournals.com. Studies have also explored the preparation of ¹³¹I- and ¹²⁵I-labeled 3-iodohexestrol nih.gov.
Ensuring the radiochemical purity of labeled compounds is critical for accurate biological studies and imaging. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for this assessment akjournals.comeur.nlunm.eduymaws.com. TLC has been employed to indicate a high degree of chemical and radiochemical purity for ¹³¹I-labeled dimethyl-hexestrol, with no evidence of contamination by thallous iodide or free iodide akjournals.com. HPLC is also a standard method for assessing radiochemical purity, often used in conjunction with radioactivity detectors eur.nlunm.eduymaws.com. Radiochemical purity (RCP) is defined as the percentage of total radioactivity present in the desired chemical form, and impurities can compromise image interpretation and lead to inaccurate results unm.eduymaws.com.
Iodine-125 and Iodine-131 Incorporation Methods
Photoreactivity and Deiodination Studies of Iodinated Hexestrol Derivatives
Iodinated hexestrol derivatives exhibit distinct photochemical properties, particularly concerning their susceptibility to deiodination upon exposure to light. Understanding these reactions is important for assessing their stability and potential degradation pathways.
Photochemical Reactions
Photolysis studies have revealed that iodinated hexestrols can undergo significant chemical transformations when exposed to light. Research has demonstrated that the photolysis of 3,5-diiodohexestrol in methanol (B129727) leads to rapid deiodination, yielding 3-iodohexestrol. Further photolysis of 3-iodohexestrol in benzene (B151609) results in the formation of 3-phenylhexestrol nih.gov. These findings highlight the sensitivity of the carbon-iodine bond in these compounds to photochemical energy.
Data Table 1: Photolysis of Iodinated Hexestrol Derivatives
| Starting Material | Solvent | Photolysis Product(s) | Reference |
| 3,5-Diiodohexestrol | Methanol | 3-Iodohexestrol | nih.gov |
| Hexestrol | nih.gov | ||
| 3-Iodohexestrol | Benzene | 3-Phenylhexestrol | nih.gov |
Deiodination Mechanisms and Stability
Beyond direct photolysis, deiodination is also a consideration in the presence of biological molecules. For instance, certain radioiodinated ethynylestradiol derivatives were found to be unstable due to rapid deiodination in the presence of proteins, limiting their utility for in vivo applications nih.gov. Similarly, monoiodohexestrol (I-Hex) exhibits binding to non-specific proteins, and its deiodination can be a factor in its behavior snmjournals.org. While specific mechanisms for the deiodination of hexestrol derivatives in biological contexts are complex and can involve enzymatic or non-enzymatic pathways, the lability of the carbon-iodine bond is a recurring theme in their characterization. The binding affinity of 3-iodohexestrol (I-Hex) to the estrogen receptor has been quantified, showing a binding affinity of 42% compared to estradiol nih.gov. Monoiodohexestrol also shows a lower specific binding of 10-15% to the estrogen receptor, with a significant portion binding to non-receptor proteins nih.gov.
Estrogen Receptor Er Binding Dynamics of 1 Iodohexestrol
In Vitro Receptor Binding Affinity Assessments
In vitro studies have been crucial in characterizing the binding affinity of 1-Iodohexestrol for the estrogen receptor, typically utilizing cytosol preparations from estrogen-sensitive tissues like the rat or lamb uterus. researchgate.netnih.gov
Competitive binding assays are a primary method for determining the affinity of a ligand, such as this compound, for a receptor. In these assays, the test compound competes with a radiolabeled endogenous estrogen, most commonly tritiated estradiol (B170435) ([³H]-E₂), for binding to the estrogen receptor. snmjournals.org The ability of this compound to displace [³H]-E₂ from the receptor is a measure of its binding affinity.
Research has shown that this compound can effectively displace [³H]-estradiol from the estrogen receptor in cytosol from rabbit uterine tissue. snmjournals.org Specifically, a 6.4-fold excess of this compound was required to achieve 50% inhibition of [³H]-E₂ binding. snmjournals.org These assays confirm that this compound interacts with the same binding sites on the estrogen receptor as the natural hormone, estradiol.
The binding affinity of this compound has been quantified relative to estradiol, which is considered the benchmark with a relative binding affinity (RBA) of 100. Studies have demonstrated that while monoiodination of hexestrol (B1673224) reduces its binding affinity compared to the parent compound, it still retains a significant ability to bind to the estrogen receptor. nih.govmdpi.com
One study reported that 3-iodohexestrol has a binding affinity that is 42% of that of estradiol for the estrogen binding protein from rat uterus. nih.gov Another investigation found that the RBA of mono-iodohexestrol was 14, indicating it is less potent than estradiol in this regard. nih.govmdpi.com The bromo- and iodo-derivatives of hexestrol generally exhibit affinity constants about half that of estradiol. snmjournals.org
Table 1: Relative Binding Affinity of Selected Estrogenic Compounds
| Compound | Relative Binding Affinity (RBA) (Estradiol = 100) | Source |
| Estradiol | 100 | mdpi.com |
| 3-Iodohexestrol | 42 | nih.gov |
| Mono-iodohexestrol | 14 | nih.govmdpi.com |
| Bromo- and Iodo-hexestrol derivatives | ~50 | snmjournals.org |
Competitive Binding Assays against Endogenous Estrogens
Characterization of ER Binding Specificity
The binding of this compound is not limited to a single type of interaction. Analysis using techniques like sucrose (B13894) density gradient centrifugation reveals different binding components, which helps to distinguish between specific estrogen receptor binding and non-specific interactions.
When incubated with uterine cytosol, this compound forms an 8S hormone-receptor complex. nih.govresearchgate.net This 8S complex is characteristic of specific binding to the estrogen receptor. nih.gov The formation of this complex is a key indicator that this compound interacts with the estrogen receptor in a manner analogous to endogenous estrogens like estradiol. This specific binding can be blocked by pre-incubation with an excess of unlabeled estradiol, further confirming the estrogen-specific nature of the interaction. snmjournals.org
In addition to the specific 8S binding, studies have also identified a more abundant 4S binding component for this compound. nih.gov This 4S binding is considered non-estrogen-specific. nih.gov It has been suggested that this non-specific binding may be due to interactions with other proteins present in the cytosol, such as thyroxine-binding protein, because the o-iodophenol structure of iodohexestrol resembles thyroxine. snmjournals.orgnih.gov This high-affinity, non-specific binding is more pronounced for iodo- and bromo-derivatives compared to their fluoro-counterparts, likely due to their increased lipophilicity. snmjournals.org
Estrogen-Specific Binding Components (e.g., 8S Complexes)
Influence of Iodine Substitution on Receptor Binding
The introduction of an iodine atom into the hexestrol molecule has a notable impact on its interaction with the estrogen receptor. The position and number of iodine substitutions influence the binding affinity.
Research indicates that the affinity for the estrogen binding protein decreases with progressive iodine substitution. nih.gov While mono-iodohexestrol retains a good binding affinity, the addition of more iodine atoms further reduces it. nih.govmdpi.com This suggests that the size and electronic properties of the iodine atom alter the way the molecule fits into the receptor's binding pocket.
Conformational Changes Induced by this compound Binding to ER
The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of the estrogen receptor is a pivotal event that initiates a cascade of molecular interactions. This binding is not a simple lock-and-key mechanism but rather a dynamic process that induces significant conformational changes in the receptor protein. nih.govnih.gov These structural alterations are a prerequisite for the receptor's subsequent transcriptional activity. nih.gov
The estrogen receptor is a modular protein with distinct functional domains. imrpress.comwikipedia.org The binding of an estrogen, like 17β-estradiol (E2), to the LBD causes a major structural rearrangement. imrpress.com This change in conformation is essential for the receptor to transition into its transcriptionally active state. nih.gov The LBD itself undergoes a decrease in surface hydrophobicity upon ligand binding, a change that is localized to this domain and is independent of temperature-induced effects. nih.gov This alteration in the receptor's surface properties is thought to be an early and necessary step in estrogen action. nih.gov
Different ligands can induce distinct conformational changes, leading to varied biological responses. nih.gov For instance, the binding of agonists (like estradiol) versus antagonists (like tamoxifen) results in different receptor conformations. nih.govnih.gov These ligand-specific conformations determine which co-regulatory proteins are recruited to the receptor complex, ultimately dictating the transcriptional outcome. imrpress.comnih.gov
The activation of the estrogen receptor is a multi-step process initiated by ligand binding. bmbreports.org In the classical, or direct genomic pathway, the binding of an estrogen to the ER causes the dissociation of heat shock proteins, leading to a conformational change in the receptor. This altered conformation facilitates the dimerization of the receptor, its translocation from the cytoplasm to the nucleus, and its subsequent binding to specific DNA sequences known as estrogen response elements (EREs). wikipedia.orgbmbreports.org
The conformational change induced by the ligand is crucial as it allows for the recruitment of various coactivators, which are necessary for the initiation of gene transcription. researchgate.net The structure of the ligand itself plays a significant role in determining the final conformation of the receptor and its ability to interact with coactivators. mdpi.com This ligand-induced conformational plasticity is a key aspect of ER signaling, allowing for a nuanced response to different estrogenic compounds. mdpi.com
Beyond the classical pathway, ERs can also mediate their effects through non-genomic or indirect genomic pathways. nih.gov In the indirect pathway, the estrogen-ER complex does not directly bind to EREs but instead interacts with other transcription factors, such as AP-1 and SP-1, to regulate gene expression. imrpress.com Non-genomic actions involve the rapid activation of signaling cascades, often initiated by membrane-associated ERs. frontiersin.org
The binding of this compound, an analog of hexestrol, to the estrogen receptor demonstrates high affinity. researchgate.net This high-affinity binding suggests that it can effectively compete with endogenous estrogens and initiate the conformational changes necessary for receptor activation. nih.gov
Upon ligand binding and subsequent activation, the estrogen receptor, along with its bound ligand, translocates from the cytoplasm to the nucleus. wikipedia.orgehu.eus This process concentrates the estrogen-specific binding capacity within the nuclear compartment, where the receptor can interact with the genome. frontiersin.org In the absence of a hormone, estrogen receptors are primarily found in the cytoplasm. wikipedia.org The binding of an estrogenic compound like this compound triggers this nuclear translocation. ehu.eus
Once in the nucleus, the ER dimer binds to EREs in the promoter regions of target genes. bmbreports.orgnih.gov The binding of ER to EREs is a high-affinity interaction that is central to the direct genomic signaling pathway. nih.gov The sequence of the ERE itself can influence the conformation of the bound ER, further modulating the transcriptional response. imrpress.com
The translocation of the ER is a critical step that brings the receptor in proximity to its DNA targets and other nuclear co-regulatory proteins, thereby enabling the regulation of gene expression. mdpi.com
The culmination of the estrogen receptor signaling cascade is the regulation of target gene transcription, leading to the synthesis of specific proteins. The binding of an estrogenic compound initiates a series of events that ultimately alters the rate of transcription of estrogen-responsive genes. nih.govnih.gov
One of the hallmark responses to estrogen is the induction of specific proteins in target tissues, such as the uterus. nih.govnih.gov For example, estrogen administration has been shown to markedly stimulate the rate of amino acid incorporation into a specific uterine protein within an hour. nih.gov This induction of protein synthesis is dependent on the synthesis of new RNA, as it can be blocked by inhibitors of transcription like actinomycin (B1170597) D. nih.gov
The process begins with the estrogen-receptor complex reaching the nucleus and initiating the synthesis of messenger RNA (mRNA) for specific proteins. nih.gov This mRNA is then translated into protein, leading to the observed physiological response. The ability of a compound to induce the synthesis of well-characterized estrogen-inducible proteins, such as pS2, is a key indicator of its estrogenic activity.
Research has shown that halogenated estrogen analogs, including this compound, bind with high affinity to the estrogen receptor. researchgate.net This high binding affinity is a prerequisite for initiating the downstream events that lead to the synthesis of estrogen-specific proteins. The uptake of these compounds in estrogen target tissues is mediated by the estrogen receptor, further supporting their role in inducing estrogenic responses. researchgate.net
Interactive Data Table: Estrogen Receptor Binding and Activity
Below is a summary of the binding characteristics and observed effects of various estrogenic compounds.
| Compound | Receptor Binding Affinity | Key Research Finding |
| This compound | High affinity for estrogen receptor. researchgate.netnih.gov | Binds to the cytosolic estrogen-binding protein and shows high uptake in estrogen target tissues like the uterus. nih.gov |
| Estradiol (E2) | High affinity for ERα and ERβ. researchgate.netplos.org | Induces conformational changes in the ER, leading to dimerization, nuclear translocation, and activation of gene transcription. imrpress.combmbreports.org |
| Hexestrol | Binds to the estrogen receptor. nih.gov | A synthetic non-steroidal estrogen that serves as a parent compound for derivatives like this compound. |
| 4-Hydroxytamoxifen | Binds to the estrogen receptor. nih.gov | Induces a distinct conformational change in the ER compared to estradiol, leading to different biological effects. nih.gov |
Interactions of 1 Iodohexestrol with Non Estrogen Receptor Proteins
Interaction with Thyroxine-Binding Proteins
A notable aspect of 1-Iodohexestrol's non-estrogen receptor interactions involves its affinity for proteins that normally bind thyroid hormones, specifically thyroxine.
The chemical structure of this compound, particularly the presence of an ortho-iodophenol moiety, bears a resemblance to the structure of thyroxine nih.gov. This structural similarity leads to significant binding of this compound to thyroxine-binding prealbumin (TBPA), also known as transthyretin (TTR), an abundant serum protein nih.govnih.gov. Studies have shown that this compound binds tightly to TBPA nih.govnih.gov. This interaction is considered a key off-target binding event for this compound nih.gov.
The interaction between this compound and TBPA suggests a potential for competitive binding with thyroxine. In vitro studies have indicated that thyroxine can influence the binding of this compound to plasma proteins snmjournals.org. Specifically, the addition of L-thyroxine or D-thyroxine at a concentration of 10-6 M significantly altered the percentage of 125I-Hexestrol bound to rat plasma proteins, with L-thyroxine resulting in 62.25% binding and D-thyroxine in 51.17% binding snmjournals.org. This suggests a competitive or modulating effect, where thyroxine or its derivatives can compete for or influence the binding sites occupied by this compound on these proteins nih.govsnmjournals.org.
Table 1: Effect of Thyroxine and its Derivatives on 125I-Hexestrol Binding to Rat Plasma Protein
| Compound Added (10-6 M) | % Binding to Plasma Protein |
| L-thyroxine | 62.25 |
| D-thyroxine | 51.17 |
| L-diiodotyrosine | 34.52 |
| L-monoiodotyrosine | 0.8 |
Data sourced from snmjournals.org. Note: "Plasma protein" in this context likely refers to a mixture of serum proteins, including TBPA and potentially albumin.
Binding to Thyroxine-Binding Prealbumin (TBPA)
Non-Specific Binding to Serum Components
Beyond specific interactions with thyroxine-binding proteins, this compound exhibits broader non-specific binding to various serum components.
Albumin is a major serum protein responsible for binding a significant portion of circulating substances medscape.comfda.gov. While electrophoretic studies indicate that the binding activity of this compound in serum is distinct from the principal protein component, albumin, it is noted that this compound exhibits high non-specific binding in blood nih.govnih.govnih.gov. This non-specific binding can occur with abundant, low-affinity components such as albumin nih.gov.
Interaction with Albumin
Implications of Off-Target Binding for Molecular Probe Utility
The off-target binding of this compound, particularly to TBPA and other serum components, has significant implications for its utility as a molecular probe. The compound exhibits a respectable relative binding affinity (RBA) for the estrogen receptor, reported as 14% that of estradiol (B170435) nih.govmdpi.com. However, it also displays elevated non-specific binding (NSB), estimated to be around 10 mdpi.com. This results in a low Binding Selectivity Index (BSI) of 1.4 (RBA/NSB), compared to estradiol's BSI of 100 nih.govmdpi.com.
This low BSI, driven by substantial non-specific binding and specific off-target interactions (like with TBPA), leads to poor biodistribution characteristics in vivo nih.govnih.gov. The high non-specific binding, including interactions with TBPA and potentially albumin and lipid phases, can overshadow the specific uptake by target estrogen receptors nih.gov. Consequently, while this compound binds to the estrogen receptor in vitro, its in vivo distribution does not show selective accumulation in ER-rich tissues like the uterus, as would be expected for an effective imaging agent nih.govnih.gov.
Table 2: Binding Selectivity Index (BSI) Comparison
| Compound | Relative Binding Affinity (RBA) | Non-Specific Binding (NSB) | Binding Selectivity Index (BSI) |
| Estradiol | 100 | 1 | 100 |
| This compound | 14 | 10 | 1.4 |
Data compiled from nih.govmdpi.com. RBA and NSB values are relative to estradiol.
Table 3: Effect of Thyroxine on Uterus-to-Blood Ratio of 125I-Iodohexestrol in Immature Female Rats
| Condition | 2-hr Uterus-to-Blood Ratio |
| Without prior thyroxine injection | 1.9 |
| With prior thyroxine injection | 10.4 |
Data sourced from nih.gov.
Compound List
this compound
Albumin
Estradiol
Estrogen Receptor (ER)
Lipid Phases
Sex-hormone binding globulin (SHBG)
Thyroid hormone
Thyroxine (T4)
Thyroxine-binding globulin (TBG)
Thyroxine-binding prealbumin (TBPA) / Transthyretin (TTR)
Biological Activity of 1 Iodohexestrol in Experimental Models
In Vitro Cellular and Tissue Studies
1-Iodohexestrol has demonstrated a notable affinity for the estrogen binding protein found in rat uterus. nih.gov In competitive binding assays, 3-iodohexestrol, a derivative, showed a binding affinity that was 42% that of estradiol (B170435). nih.gov Further analysis of radiolabeled this compound binding in rat uterine cytosol using sucrose (B13894) density gradient centrifugation revealed two distinct binding components. One is an estrogen-specific binding component (8S), and the other is a more abundant, non-estrogen-specific component (4S). nih.gov Scatchard analysis indicated that this non-specific binding is of high affinity. nih.gov
Subsequent research involving halogenated hexestrols, including this compound, confirmed their high-affinity binding to the estrogen receptor in cytosol from rat uterus. researchgate.net These compounds were observed to sediment as 8S receptor complexes on sucrose gradients, a characteristic of estrogen receptor binding. nih.gov This body of evidence underscores the significant interaction of this compound with estrogen receptors at the cellular level.
Table 1: Binding Affinity of this compound in Rat Uterine Cytosol
| Compound | Relative Binding Affinity (Estradiol = 100%) |
|---|
This table summarizes the relative binding affinity of this compound compared to estradiol for the estrogen receptor in rat uterine cytosol.
In vitro studies have shown that this compound can effectively block the specific uptake of radiolabeled estradiol ([3H]estradiol) into the nuclear fraction of rat uteri. nih.gov This inhibitory action demonstrates its ability to compete with estradiol for binding to the estrogen receptor, thereby preventing the translocation of estradiol to the nucleus. nih.gov Furthermore, this compound itself can induce the translocation of estrogen-specific binding capacity from the cytoplasm to the nucleus. nih.gov This suggests that while it blocks estradiol uptake, it also mimics some of estradiol's actions. The uterine uptake of halogenated hexestrols, including the iodo derivative, is estrogen-specific, as evidenced by its depression when an excess of nonradioactive estradiol is co-administered. nih.gov
This compound has been shown to induce the synthesis of an estrogen-specific uterine protein in vitro, under conditions where it is not metabolically deiodinated to hexestrol (B1673224). nih.gov The uterotrophic activities of iodohexestrols are generally comparable to what would be expected based on their competitive binding affinities for the estrogen receptor. nih.gov This indicates that the biological response elicited by these compounds is directly related to their ability to interact with and activate estrogen receptors.
Suppression of [3H]Estradiol Uptake in Target Tissues
In Vivo Animal Biodistribution Studies
In vivo studies in immature rats have demonstrated high uptake of halogenated estrogen analogs, including this compound, in the uterus one hour after administration. nih.gov In contrast, most non-target tissues exhibited low uptake, ranging from 10 to 25% of the uterine levels. nih.gov However, the selectivity of uptake was observed to be greatest for fluorohexestrols and decreased for the bromo and iodo analogs. nih.gov While selective, estrogen-specific uptake of radiolabeled this compound into the rat uterus could not be definitively demonstrated in these particular in vivo experiments. nih.gov
Studies with iodohexestrol in immature rats have reported a uterus-to-blood ratio of 10. This indicates a preferential accumulation of the compound in the target organ compared to the general circulation. The uptake in the uterus is considered estrogen-specific because it can be suppressed by the co-administration of excess nonradioactive estradiol. nih.gov While showing high uterine uptake, the organ specificity for iodohexestrol was found to be less pronounced compared to its fluorinated counterparts. nih.gov
Table 2: Uterus-to-Blood Ratio of Iodohexestrol in Immature Rats
| Compound | Time Post-Administration | Uterus-to-Blood Ratio |
|---|
This table presents the reported uterus-to-blood ratio for iodohexestrol in immature rat models, indicating its accumulation in the target tissue.
Estrogen-Specific Uptake Modulation in Animal Models
The biological activity of this compound has been investigated in various animal models to understand its interaction with estrogen receptors (ER) and its potential as an imaging agent for estrogen-sensitive tissues. researchgate.netnih.gov Studies in immature female rats, which have low endogenous estrogen levels, have been particularly insightful. nih.govnih.gov
In these models, tritium-labeled this compound demonstrated the ability to be taken up by estrogen target tissues. nih.gov One hour after administration to immature or mature female rats, a significant accumulation in the uterus was observed, with uterus-to-blood ratios of 13. researchgate.net In contrast, non-target tissue-to-blood ratios were much lower, ranging from 0.6 to 2. researchgate.net This preferential uptake by the uterus is a key indicator of estrogen-specific activity.
To further confirm that this uptake is mediated by the estrogen receptor, co-administration studies with unlabeled estradiol were conducted. The presence of excess unlabeled estradiol selectively reduced the uterine uptake of radiolabeled this compound, while having no effect on its accumulation in non-target tissues. researchgate.netnih.gov This competitive inhibition strongly suggests that this compound binds to the same receptor as estradiol, the primary endogenous estrogen.
However, some studies have noted that the in vivo uptake of radioiodinated this compound in the uterus can be modest and not entirely blockable by unlabeled estradiol, suggesting potential off-target binding, possibly to serum proteins. nih.gov Despite its good in vitro binding affinity for the estrogen receptor, this in vivo behavior has led to further research into other halogenated estrogen analogs with potentially better target selectivity. nih.govnih.gov
| Parameter | Finding | Source |
| Animal Model | Immature and mature female rats | researchgate.netnih.gov |
| Target Tissue | Uterus | researchgate.netnih.gov |
| Uterus-to-Blood Ratio (1 hr post-administration) | 13 | researchgate.net |
| Non-Target Tissue-to-Blood Ratio (1 hr post-administration) | 0.6 to 2 | researchgate.net |
| Effect of Co-administered Estradiol | Selective depression of uterine uptake | researchgate.netnih.gov |
Evaluation in DMBA-Induced Mammary Tumor Models in Rats
The 7,12-Dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats is a well-established system for studying hormone-responsive breast cancer. mdpi.comscielo.br This model is relevant for evaluating compounds like this compound due to the expression of estrogen receptors in the induced tumors. oamjms.eu
In studies using adult rats with DMBA-induced adenocarcinomas, this compound has shown selective uptake in these tumors. researchgate.net Tumor-to-blood ratios of 6.3 were achieved, indicating a significant accumulation of the compound in the cancerous tissue compared to the general circulation. researchgate.net
Similar to the findings in uterine tissue, this uptake in mammary tumors was also shown to be estrogen-specific. When unlabeled estradiol was administered concurrently, the accumulation of this compound in the tumors was depressed. researchgate.net This demonstrates that the uptake mechanism in these experimental tumors is mediated by the estrogen receptor. researchgate.net
These findings suggest that this compound has the potential to target estrogen receptor-positive mammary tumors. researchgate.net The DMBA-induced tumor model provides a valuable preclinical platform for assessing the efficacy and selectivity of such compounds. mdpi.comscielo.br Research in this area has been instrumental in the broader effort to develop receptor-based imaging agents for breast cancer. nih.govnih.gov
| Parameter | Finding | Source |
| Animal Model | Adult rats with DMBA-induced adenocarcinomas | researchgate.net |
| Target Tissue | Mammary tumors | researchgate.net |
| Tumor-to-Blood Ratio | 6.3 | researchgate.net |
| Effect of Co-administered Estradiol | Depression of tumor uptake | researchgate.net |
Structure Activity Relationship Sar of Halogenated Hexestrols
Comparative Analysis of Halogen Substituents (Fluoro-, Bromo-, Iodohexestrols)
Research comparing the estrogen receptor binding affinities of hexestrol (B1673224) derivatives substituted with different halogens at the terminus of the hexane (B92381) chain has established a clear trend. Studies involving 1-fluoro-, 1-bromo-, and 1-iodohexestrol have demonstrated that the nature of the halogen substituent significantly impacts receptor affinity.
A comparative analysis of these compounds indicates that the binding affinity to the estrogen receptor generally decreases in the order of fluorine > chlorine > bromine > iodine. Specifically, 1-fluorohexestrol exhibits a binding affinity approximately 129% of that of estradiol (B170435), while this compound shows an affinity of about 60% of estradiol researchgate.netnih.gov. This decreasing affinity from fluoro- to iodo- substitution is thought to reflect a balance between the receptor's preference for lipophilic groups and substituents of moderate steric size, where these parameters change in opposing directions across the halogen series nih.gov. Furthermore, fluorohexestrols generally exhibit greater uptake selectivity into target tissues compared to their bromo- and iodo- counterparts nih.gov.
Methodological Considerations in 1 Iodohexestrol Research
Radioligand Binding Assay Methodologies
Radioligand binding assays are central to understanding how compounds like 1-Iodohexestrol interact with specific biological targets, such as estrogen receptors. These methods allow for the quantitative assessment of binding affinity and specificity.
Competitive binding assays are designed to determine the affinity of a potential ligand for a receptor by measuring its ability to displace a radiolabeled known ligand from the receptor. For this compound, these protocols typically involve incubating a known concentration of radiolabeled estradiol (B170435) (e.g., [³H]estradiol) with estrogen receptor-containing cellular fractions (cytosol) in the presence of varying concentrations of unlabeled this compound. The extent to which this compound displaces the radiolabeled tracer provides a measure of its binding affinity relative to the tracer. Studies have indicated good agreement between affinity estimates obtained directly from tritium-labeled compounds and those measured indirectly via competitive binding assays against [³H]estradiol researchgate.net.
Sucrose (B13894) density gradient centrifugation is a powerful technique used to separate and characterize biomolecules based on their size and density, particularly protein-ligand complexes. In the context of this compound research, this method has been employed to analyze the sedimentation behavior of estrogen receptor complexes formed with the compound. Halogenated hexestrols, including this compound, have been shown to bind with high affinity to the cytoplasmic uterine estrogen receptor and to sediment as 8S receptor complexes on sucrose gradients researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This sedimentation pattern provides physical data on the hormone-receptor complex, aiding in its characterization.
Scatchard analysis is a graphical method used to analyze binding data obtained from radioligand assays, allowing for the determination of key binding parameters such as the receptor concentration () and the dissociation constant (). This analysis is performed by plotting the ratio of bound radioligand to free radioligand against the concentration of bound radioligand. For this compound and related compounds, Scatchard analysis has been utilized to quantify their binding affinities to estrogen receptors researchgate.netresearchgate.net. For instance, estradiol has been reported to bind to rabbit uterus cytosol with a of 1.96 x 10⁻¹⁰ M researchgate.net and 6.4 x 10⁻¹⁰ M in another study researchgate.net, while related compounds like [¹²⁵I]-MIVE2 exhibit a of 2.55 x 10⁻⁹ M researchgate.net. These analyses provide quantitative insights into the strength of the interaction between this compound and its target receptors.
Table 1: Receptor Binding Affinity Data for Halogenated Hexestrols
| Compound | Receptor Source | Binding Method | Binding Affinity () | Notes |
| Estradiol | Rabbit Uterus Cytosol | Scatchard Analysis | 1.96 x 10⁻¹⁰ M | Used as a reference compound researchgate.net |
| Estradiol | Rabbit Uterus Cytosol | Scatchard Analysis | 6.4 x 10⁻¹⁰ M | Used as a reference compound researchgate.net |
| [³H]Estradiol | Uterus Cytosol | Competitive Binding Assay | N/A (tracer) | Used as a tracer in competitive binding assays researchgate.net |
| [¹²⁵I]-MIVE2 | Uterus Cytosol | Scatchard Analysis | 2.55 x 10⁻⁹ M | Related compound for comparison researchgate.net |
| This compound | Rat/Lamb Uterus Cytosol | Competitive Binding Assay / Scatchard Analysis | High Affinity | Prepared and tritium-labeled for receptor studies researchgate.netresearchgate.net |
| 1-Fluorohexestrol | Rat/Lamb Uterus Cytosol | Competitive Binding Assay / Scatchard Analysis | High Affinity | Prepared and tritium-labeled for receptor studies researchgate.netresearchgate.net |
| 1-Bromohexestrol | Rat/Lamb Uterus Cytosol | Competitive Binding Assay / Scatchard Analysis | High Affinity | Prepared and tritium-labeled for receptor studies researchgate.netresearchgate.net |
| o-Fluorohexestrol | Rat/Lamb Uterus Cytosol | Competitive Binding Assay / Scatchard Analysis | High Affinity | Prepared and tritium-labeled for receptor studies researchgate.netresearchgate.net |
Sucrose Density Gradient Centrifugation for Receptor Characterization
Analytical Techniques for Compound and Metabolite Characterization
Beyond binding assays, analytical techniques are essential for confirming the identity, purity, and stability of synthesized compounds like this compound and its potential metabolites.
Thin-layer chromatography (TLC) is a widely used analytical method for separating and identifying compounds based on their differential partitioning between a stationary phase and a mobile phase. In the context of radiolabeled compounds, radio-TLC is employed to assess radiochemical purity. For example, in studies involving the labeling of related compounds with isotopes like ¹⁷⁷Lu, radiochemical purity was evaluated using two independent radio-TLC systems, often achieving purity levels exceeding 99.5% researchgate.net. This technique is vital for ensuring that the radioactive signal accurately reflects the presence of the intended labeled molecule.
High-performance liquid chromatography (HPLC) is a sophisticated technique used for both the purification and quantitative analysis of chemical compounds. For this compound research, HPLC has been utilized with silica (B1680970) gel columns, employing both analytical (e.g., 5 µm particle size, 0.46 cm x 30 cm dimensions) and preparative (e.g., 10 µm particle size, 1.25 cm x 50 cm dimensions) setups researchgate.net. Detection is typically achieved using UV detectors set at specific wavelengths (e.g., 275 nm or 254 nm) and scintillation detectors for radiolabeled compounds researchgate.net. HPLC has also been instrumental in determining the extent of complexation and confirming product identity through coinjection studies researchgate.netresearchgate.net.
Table 2: HPLC Parameters for Analysis and Purification
| Column Type | Particle Size | Dimensions | Detection Methods | Purpose |
| Analytical Silica Gel | 5 µm | 0.46 cm x 30 cm | UV (275 nm or 254 nm), Scintillation Detector | Analysis, confirmation of products researchgate.net |
| Preparative Silica Gel | 10 µm | 1.25 cm x 50 cm | UV (275 nm or 254 nm), Scintillation Detector | Purification researchgate.net |
Table 3: TLC for Radiochemical Purity Assessment
| Method | Purpose | Typical Findings (Related Context) |
| Radio-TLC (two systems) | Assess radiochemical purity | >99.5% (for ¹⁷⁷Lu labeling) researchgate.net |
Compound List:
this compound
Estradiol
[³H]Estradiol
[¹²⁵I]-MIVE2
1-Fluorohexestrol
1-Bromohexestrol
o-Fluorohexestrol
17α-methylestradiol
Spectroscopic Methods (e.g., NMR, Mass Spectrometry)
Characterization of synthesized compounds like this compound is fundamental to ensuring their identity and purity before further biological evaluation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in this regard. These methods provide detailed information about the molecular structure, elemental composition, and fragmentation patterns of the compound. For instance, studies involving iodinated hexestrol (B1673224) derivatives have reported their full characterization using such spectroscopic methods following synthesis and purification nih.gov. NMR spectroscopy, particularly ¹H and ¹³C NMR, allows for the elucidation of the arrangement of atoms and functional groups within the molecule. Mass spectrometry, on the other hand, provides precise molecular weight information and can help identify impurities or degradation products. These techniques are crucial for confirming that the synthesized compound is indeed this compound and possesses the expected structural integrity for subsequent binding studies nih.gov.
In Vitro Receptor Assay Systems for Predicting In Vivo Outcomes
In vitro receptor binding assays are foundational for assessing the affinity and selectivity of potential radioligands like this compound for their target receptors, such as the estrogen receptor (ER) researchgate.netperceptive.comnih.gov. These assays typically involve incubating the radiolabeled ligand (or a competitor ligand) with receptor-containing preparations (e.g., tissue homogenates or cell lysates) and measuring the binding. Common formats include saturation binding assays to determine receptor density (Bmax) and ligand affinity (Kd), and competition binding assays to evaluate the relative binding affinity (RBA) of unlabeled compounds compared to a standard radioligand perceptive.comnih.gov.
For this compound, these assays have been employed to evaluate its high-affinity binding to the cytoplasmic uterine estrogen receptor researchgate.netnih.gov. The data generated from these in vitro studies are critical for predicting how the compound might behave in vivo. For example, the relative binding affinity (RBA) of this compound to the ER has been measured in comparison to estradiol nih.gov. However, predicting in vivo efficacy solely from in vitro binding affinity can be challenging. Factors such as pharmacokinetics, metabolism, and importantly, non-specific binding, significantly influence a compound's in vivo distribution and target engagement nih.gov. Therefore, a comprehensive understanding of both specific receptor binding and non-specific interactions is necessary for accurate prediction of in vivo outcomes nih.gov.
Challenges in Specificity and Non-Specific Binding Assessment
A significant hurdle in the development of receptor-targeting agents like this compound is the challenge of achieving high specificity and minimizing non-specific binding (NSB) nih.govnicoyalife.com. NSB refers to the binding of a ligand to sites other than its intended target receptor, including abundant low-affinity components in biological matrices such as serum proteins or lipid membranes nih.gov. High levels of NSB can obscure specific binding signals, lead to inaccurate kinetic and affinity measurements, and result in poor biodistribution and target selectivity in vivo nih.govnicoyalife.combioanalysis-zone.com.
For this compound, studies revealed that despite possessing respectable ER binding affinity, it exhibited significantly elevated non-specific binding nih.govnih.gov. This high NSB, coupled with potential off-target binding to serum proteins like thyroxine-binding prealbumin due to its iodophenol moiety, contributed to its poor in vivo biodistribution and limited accumulation in target tissues like the uterus nih.govnih.gov. The magnitude of NSB is often proportional to the analyte concentration, making it particularly problematic when high concentrations are required for weak interactions or to achieve sufficient target engagement nih.govacs.org.
Concept of Binding Selectivity Index (BSI)
To quantitatively assess the suitability of a radioligand for in vivo imaging, the Binding Selectivity Index (BSI) was conceptualized. The BSI is defined as the ratio of the Relative Binding Affinity (RBA) to the Non-Specific Binding (NSB) of a compound, relative to a standard ligand (e.g., estradiol) nih.govresearchgate.net.
A higher BSI value indicates greater selectivity for the target receptor over non-specific binding sites. For instance, estradiol, serving as the standard, is assigned a BSI of 100 (with RBA=100 and NSB=1). In contrast, this compound, with an RBA of 14 and an NSB of 10, has a calculated BSI of 1.4 nih.gov. This low BSI value for this compound clearly illustrates its poor binding selectivity, explaining its unfavorable in vivo distribution compared to compounds with higher BSI values nih.govnih.gov.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Iodohexestrol to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, iodine source stoichiometry) and characterization via techniques like NMR (¹H/¹³C), HPLC, and mass spectrometry. For example, NIST data (e.g., molecular formula validation, isomer identification) can guide purity assessment . Experimental protocols must detail catalysts, purification steps (e.g., column chromatography), and reproducibility checks, adhering to journal guidelines for reporting synthetic procedures .
Q. What analytical methods are most reliable for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Combine spectroscopic methods (FT-IR for functional groups, X-ray crystallography for stereochemistry) with chromatographic analysis (HPLC for purity). Computational tools like DFT calculations can validate geometric configurations. Ensure raw data (e.g., NMR peaks, retention times) are cross-referenced with databases like PubChem or NIST to resolve ambiguities .
Q. How can researchers design experiments to assess this compound’s estrogenic activity in vitro?
- Methodological Answer : Use cell-based assays (e.g., MCF-7 breast cancer cells) to measure receptor binding affinity via competitive ELISA or luciferase reporter gene assays. Include controls (e.g., estradiol as a positive control, vehicle-only treatments) and triplicate runs to minimize variability. Dose-response curves and IC₅₀ calculations should follow established protocols, with statistical validation (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data related to this compound’s biological activity across studies?
- Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., cell line heterogeneity, assay sensitivity). Use systematic reviews to evaluate methodological rigor (e.g., sample size, blinding). Replicate conflicting experiments under standardized conditions, applying sensitivity analysis to isolate confounding factors. Reference frameworks like empirical contradiction analysis (e.g., testing falsifiability of hypotheses) can strengthen reliability .
Q. What strategies are effective for elucidating this compound’s structure-activity relationship (SAR) in receptor binding?
- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with alanine scanning mutagenesis of estrogen receptor domains. Validate predictions via site-directed mutagenesis and binding assays. Correlate steric/electronic properties (e.g., iodine’s van der Waals radius) with activity trends using QSAR models. Cross-disciplinary collaboration (e.g., computational chemists and pharmacologists) enhances interpretability .
Q. How can researchers design longitudinal studies to evaluate this compound’s metabolic stability and toxicity in vivo?
- Methodological Answer : Use rodent models to track pharmacokinetics (plasma half-life, tissue distribution via LC-MS/MS) and histopathological changes. Incorporate metabolic profiling (CYP450 enzyme assays) to identify degradation pathways. Employ longitudinal mixed-effects models to account for inter-individual variability. Ethical protocols (e.g., IACUC approval) and sample size justification (power analysis) are critical .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer : Apply non-linear regression (e.g., sigmoidal curve fitting) for dose-response data. Use hierarchical Bayesian models to account for cell subpopulation variability. Visualize uncertainty with confidence bands or violin plots. Avoid overfitting by validating models with independent datasets .
Q. How can researchers validate the specificity of this compound’s interactions in complex biological matrices?
- Methodological Answer : Perform competitive binding assays with structurally analogous compounds (e.g., non-iodinated hexestrol derivatives). Use surface plasmon resonance (SPR) to measure kinetic parameters (kₐ, kₑ) and confirm target selectivity. Cross-validate with knock-out models (e.g., ERα/β-deficient cells) .
Tables for Methodological Reference
| Technique | Application | Key Considerations |
|---|---|---|
| X-ray crystallography | Stereochemical confirmation | Requires high-purity crystals |
| QSAR modeling | SAR prediction | Validate with in vitro data |
| Bayesian hierarchical models | Handling heterogeneous data | Specify priors based on prior literature |
| SPR | Binding kinetics | Control for non-specific interactions |
Sources and Reliability
- Avoid non-peer-reviewed platforms (e.g., ). Prioritize data from NIST, PubChem, and journals enforcing FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- For contradictory findings, cite original studies and propose replication frameworks per empirical contradiction analysis guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
